表胆固醇

描述

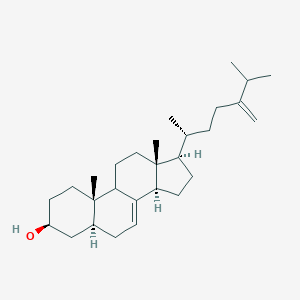

Episterol is a naturally occurring sterol compound, belonging to the class of sterols . It is also known as 5β-cholest-6-en-3β-ol . The molecular formula of Episterol is C27H46O, and it has a molecular weight of 390.67 . It is a colorless crystalline solid that is stable at room temperature . It is almost insoluble in water but soluble in organic solvents such as ethanol and dichloromethane .

Synthesis Analysis

Episterol is involved in the biosynthesis of steroids . It is converted from 24-methylenelophenol . In yeast, Episterol is converted to 5-dehydroepisterol by ERG3, the C-5 sterol desaturase . Recent advances in synthetic biology and metabolic engineering have enabled the de novo biosynthesis of sterols and steroids in yeast . This provides a green and safe production route for these valuable steroidal compounds .

Molecular Structure Analysis

Episterol has a molecular formula of C28H46O . Its average mass is 398.664 Da and its monoisotopic mass is 398.354858 Da . The structure of Episterol is complex, with multiple rings and functional groups .

Chemical Reactions Analysis

The synthesis of steroids in yeast, including Episterol, takes place on the endoplasmic reticulum (ER) membrane . Excessive sterols are generally esterified and stored in lipid droplets . The natural compartmentalization of sterol synthesis and esterification in yeast can block the access of downstream enzymes .

Physical And Chemical Properties Analysis

Episterol is a colorless crystalline solid that is stable at room temperature . It is almost insoluble in water but soluble in organic solvents such as ethanol and dichloromethane .

科学研究应用

Phytohormone Biosynthesis

Episterol plays a crucial role in the biosynthesis of phytohormones, specifically brassinosteroids, from a common phytosterol, campesterol . Brassinosteroids are a class of polyhydroxysteroids that have been recognized as a sixth class of plant hormones. These hormones play crucial roles in plant growth and development.

Metabolic Studies

Episterol is used in metabolic studies to identify and conduct research on sterols in Arabidopsis dwarf mutants . These mutants have phenotypes that can be rescued by the exogenous application of brassinosteroids, indicating a potential role for Episterol in plant growth and development.

Sterol Biosynthesis

Episterol is situated just before 24-methylenecholesterol in the sterol biosynthetic pathway . This makes it a key intermediate in the production of other sterols and gives it a central role in sterol metabolism.

Antifungal Compound Analysis

The study of sterols, including Episterol, is important in the analysis of the action of antifungal compounds . Understanding how these compounds interact with sterols can help in the development of more effective antifungal treatments.

Vitamin D Production

Sterols, including Episterol, are precursors in the production of Vitamin D . Therefore, understanding the role and metabolism of Episterol can contribute to research into Vitamin D synthesis and its role in health.

Cell Division and Mating

Research into sterols, including Episterol, has implications for understanding the role of sterols in cell division and mating . This can provide insights into fundamental biological processes and potentially lead to the development of new therapeutic strategies.

作用机制

Target of Action

Episterol is a sterol involved in the biosynthesis of steroids . It plays a crucial role in the ergosterol synthesis pathway, which is the natural sterol synthetic pathway in yeast . Ergosterol is an important and specific constituent of the fungal plasma membrane, and consequently regarded as a marker to evaluate fungal biomass .

Mode of Action

Episterol is converted from 24-methylenelophenol . The sterol C-24 methyltransferase Erg6 converts zymosterol into fecosterol, and the sterol C-8 isomerase Erg2 catalyzes fecosterol into episterol . Finally, episterol is further desaturated and reduced to ergosterol by Erg3, Erg5, and Erg4 .

Biochemical Pathways

Episterol is a key intermediate in the biosynthesis of ergosterol . The conversion of episterol to 5-dehydroepisterol is catalyzed by ERG3, the C-5 sterol desaturase in yeast . This process is part of the ergosterol biosynthesis pathway, which shares a number of intermediates with the biosynthesis of cholesterol and phytosterols .

Pharmacokinetics

It’s known that the ergosterol biosynthesis pathway, in which episterol plays a key role, is crucial for yeast growth and is a target for antifungal drugs .

Result of Action

The conversion of episterol to ergosterol is a critical step in the biosynthesis of ergosterol . Ergosterol is a vital component of the fungal cell membrane and plays a significant role in maintaining cell membrane integrity and function .

Action Environment

The action of episterol and its conversion to ergosterol can be influenced by various environmental factors. For instance, oxygen is required for the multiple reactions in the last module of the ergosterol biosynthesis pathway . Additionally, the balance between ergosterol anabolism and catabolism may be achieved by the synergistic action of enzymes involved in lipid metabolism .

未来方向

With the rapid development of synthetic biology and metabolic engineering technologies, yeast has been considered as promising hosts for the bioproduction of secondary metabolites, including Episterol . The study of sterol metabolism and its regulation is highly relevant due to its wide applications in antifungal treatments, as well as in food and pharmaceutical industries .

属性

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,18,20-22,24-26,29H,3,7-9,11-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCAEOLDEYPGGE-JVAZTMFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963827 | |

| Record name | Episterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Episterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

474-68-0 | |

| Record name | Episterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Episterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Episterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Episterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of episterol in the context of fungal biology?

A1: Episterol is a crucial precursor in the biosynthesis of ergosterol [, , , , , , , ]. Ergosterol is the primary sterol in fungal cell membranes and plays a vital role in membrane fluidity, permeability, and overall cellular function, analogous to the role of cholesterol in mammalian cells [, , ].

Q2: How does the presence of episterol in fungi make it a potential target for antifungal agents?

A2: The enzymes involved in the biosynthesis of ergosterol, including those responsible for the production and utilization of episterol, are specific to fungi and absent in mammals [, , , ]. This difference in sterol biosynthesis pathways makes episterol metabolism an attractive target for developing selective antifungal agents [, , , ].

Q3: Can you provide examples of antifungal agents that target ergosterol biosynthesis?

A3: Yes, several antifungal agents, including azoles (like ketoconazole) and morpholines (like fenpropimorph), target specific enzymes within the ergosterol biosynthesis pathway [, , , , ].

Q4: How does the inhibition of ergosterol biosynthesis affect fungal cells?

A4: Inhibition of ergosterol biosynthesis can lead to the accumulation of toxic sterol pathway intermediates and a depletion of ergosterol in fungal cell membranes. This disruption in sterol composition can lead to altered membrane function, impaired cell growth, and eventually cell death [, , , ].

Q5: The paper on Leishmania amazonensis mentions episterol as an endogenous sterol. Why is ergosterol biosynthesis targeted in a parasite like Leishmania?

A5: While Leishmania are parasites and not fungi, they also rely on ergosterol for cell membrane integrity and function [, ]. This makes enzymes within the ergosterol biosynthesis pathway, including those that act on episterol, viable targets for antiparasitic drug development [, ].

Q6: What is the molecular formula and molecular weight of episterol?

A6: Episterol has the molecular formula C28H46O and a molecular weight of 402.67 g/mol.

Q7: How is episterol typically characterized and quantified in biological samples?

A7: Gas chromatography-mass spectrometry (GC-MS) is commonly used to identify and quantify episterol, along with other sterols, in biological samples [, , , ]. This technique separates sterols based on their volatility and identifies them based on their unique mass spectra.

Q8: What other analytical techniques are used to study episterol?

A8: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) have also been employed to analyze episterol, particularly in studies investigating the effects of antifungal agents on sterol biosynthesis [, , ].

Q9: How do fungicides like fenpropimorph affect episterol metabolism?

A9: Fenpropimorph and related fungicides are thought to interfere with the later stages of ergosterol biosynthesis, potentially affecting the conversion of fecosterol to episterol (Δ8→Δ7 isomerization) [, ].

Q10: Can fungi develop resistance to fungicides targeting ergosterol biosynthesis?

A10: Yes, fungi can develop resistance to fungicides like fenpropimorph. The mechanisms of resistance can be complex and may involve mutations in the target enzymes, reducing their binding affinity to the fungicide [, ].

Q11: How does the study of episterol in resistant strains contribute to understanding fungicide resistance?

A11: Analyzing changes in episterol levels and the accumulation of other sterol intermediates in resistant strains can provide insights into the specific steps in the ergosterol biosynthesis pathway affected by the fungicide and the potential mechanisms of resistance [, , ].

Q12: Is episterol found in plants?

A12: While episterol is primarily associated with fungi, it has been identified as a minor sterol component in some plant species [, ].

Q13: How is the study of episterol in plants relevant to understanding brassinosteroid biosynthesis?

A14: Investigating the levels of episterol and other sterol intermediates in plants can provide insights into the regulation of brassinosteroid biosynthesis. For example, the study on xylem cell differentiation in Zinnia elegans demonstrated the coordinated upregulation of episterol and brassinosteroid biosynthesis during this developmental process [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)